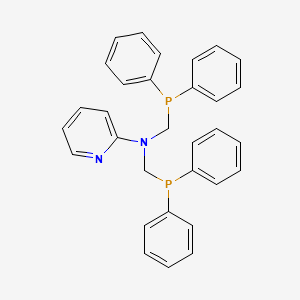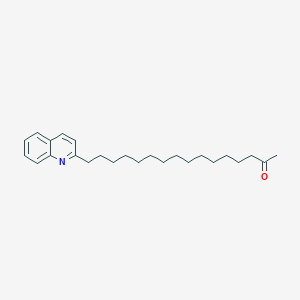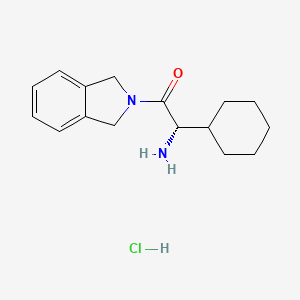
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride typically involves the formation of the isoindole ring through various cyclization reactions. One common method is the palladium-catalyzed cascade C-H transformation, which involves the dehydrogenation of isoindolines followed by C-H arylation . Another approach includes multicomponent reactions, such as the [3+2] cycloaddition of azomethine ylides and münchnones .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole derivatives with different functional groups.
Reduction: Reduction reactions can convert the isoindole ring into isoindoline derivatives.
Substitution: The isoindole ring can undergo substitution reactions, where different substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for C-H activation, titanium(III) chloride for reductive amination, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include a variety of isoindole derivatives, such as 1-arylisoindoles, 2-alkyl-1-propylsulfanyl-substituted isoindoles, and other functionalized isoindoles .
Scientific Research Applications
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The isoindole ring can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride include other isoindole derivatives, such as:
- 1-arylisoindoles
- 2-alkyl-1-propylsulfanyl-substituted isoindoles
- N-isoindoline-1,3-diones
Uniqueness
This compound is unique due to its specific structural features, such as the cyclohexyl group and the hydrochloride salt form, which may enhance its solubility and stability. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H23ClN2O |
|---|---|
Molecular Weight |
294.82 g/mol |
IUPAC Name |
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c17-15(12-6-2-1-3-7-12)16(19)18-10-13-8-4-5-9-14(13)11-18;/h4-5,8-9,12,15H,1-3,6-7,10-11,17H2;1H/t15-;/m0./s1 |
InChI Key |
LHAODBQXTZLZPD-RSAXXLAASA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)N2CC3=CC=CC=C3C2)N.Cl |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CC3=CC=CC=C3C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(+/-)-1-[(3R*,4R*)-1-(Cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B1516778.png)
![tert-butyl 2-((1R,5S,6S)-3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl)acetate](/img/structure/B1516783.png)
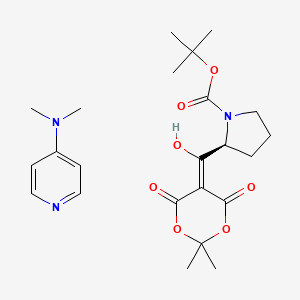
![beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine](/img/structure/B1516788.png)
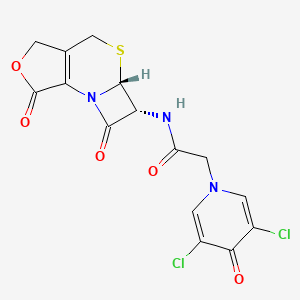
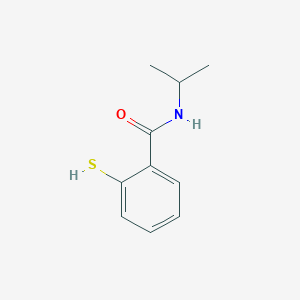

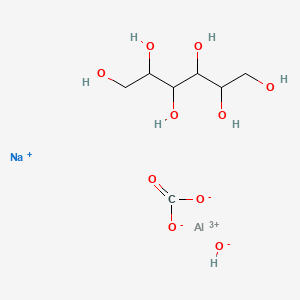

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,12S,15S,21S,24S,27S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1516812.png)
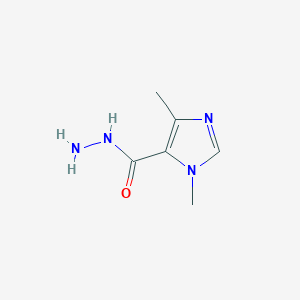
![9-[4-(Triphenylsilyl)phenyl]-9-phenyl-9H-fluorene](/img/structure/B1516822.png)
